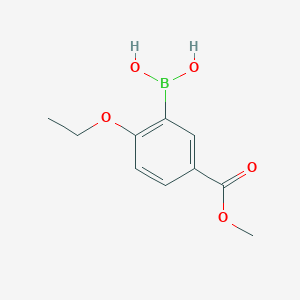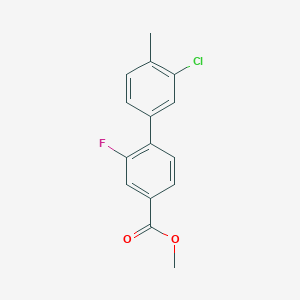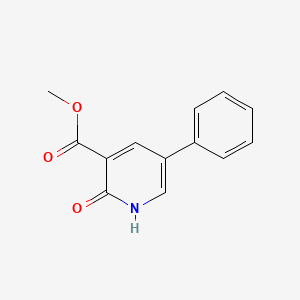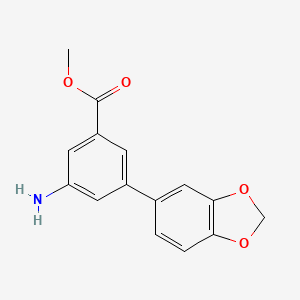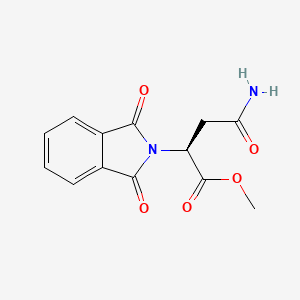
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group and an isoindoline-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the carbamoyl and methyl ester groups . The reaction conditions often include the use of acetic anhydride and anhydrous sodium acetate, with the reaction mixture being stirred at room temperature to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solventless reactions and green chemistry principles are increasingly being adopted to make the process more sustainable and environmentally friendly .
化学反应分析
Types of Reactions
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group into an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
科学研究应用
Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a possible application in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to these molecular targets, altering their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione moiety but lacks the carbamoyl and methyl ester groups.
N-isoindoline-1,3-dione derivatives: These derivatives have various substituents on the isoindoline-1,3-dione scaffold, offering different chemical and biological properties.
Uniqueness
Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
属性
IUPAC Name |
methyl (2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-20-13(19)9(6-10(14)16)15-11(17)7-4-2-3-5-8(7)12(15)18/h2-5,9H,6H2,1H3,(H2,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQIBRHLRGLJE-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962995.png)
![Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B7963005.png)
amino}-4-methylpentanoate](/img/structure/B7963016.png)
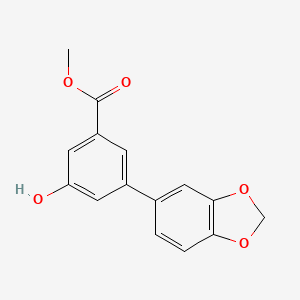
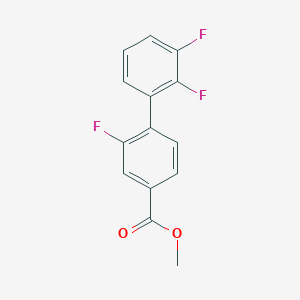
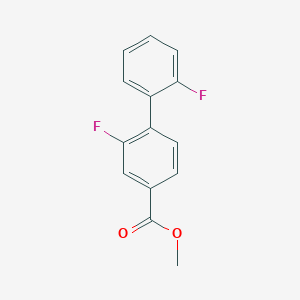
![Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963038.png)
![Methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylate hydrochloride](/img/structure/B7963052.png)
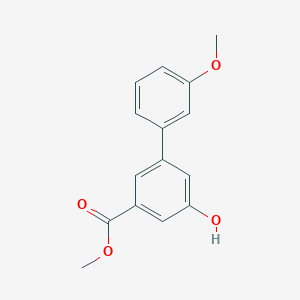
![Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate](/img/structure/B7963068.png)
